molecular formula C8H7F2N5O B2733220 1-(difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine CAS No. 2226034-19-9

1-(difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine

Cat. No.: B2733220
CAS No.: 2226034-19-9
M. Wt: 227.175
InChI Key: QBMRNMFQAGNDAJ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various biochemical and pharmaceutical applications. The presence of the difluoromethyl group further enhances its chemical properties, making it a compound of interest in scientific research.

Preparation Methods

The synthesis of 1-(difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole and pyrazole precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include carbonyldiimidazole and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry.

Chemical Reactions Analysis

1-(Difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole or pyrazole rings, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Scientific Research Applications

1-(Difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects.

Comparison with Similar Compounds

1-(Difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-(1H-imidazole-1-carbonyl)-1H-imidazole: This compound lacks the pyrazole ring and difluoromethyl group, making it less versatile in certain applications.

    1-(difluoromethyl)-1H-pyrazol-3-amine: This compound lacks the imidazole ring, which may reduce its ability to interact with certain biological targets.

    1-(difluoromethyl)-5-(1H-imidazole-1-carbonyl)-1H-pyrazole: This compound is structurally similar but may have different chemical properties due to variations in the substitution pattern.

Properties

IUPAC Name

[5-amino-2-(difluoromethyl)pyrazol-3-yl]-imidazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N5O/c9-8(10)15-5(3-6(11)13-15)7(16)14-2-1-12-4-14/h1-4,8H,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMRNMFQAGNDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C2=CC(=NN2C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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